2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine
CAS No.: 883526-98-5
Cat. No.: VC2304714
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883526-98-5 |
|---|---|
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.2 g/mol |
| IUPAC Name | 2-(cyclopropylmethoxy)-N-methylethanamine |
| Standard InChI | InChI=1S/C7H15NO/c1-8-4-5-9-6-7-2-3-7/h7-8H,2-6H2,1H3 |
| Standard InChI Key | WQOCFOHQTOIOHF-UHFFFAOYSA-N |
| SMILES | CNCCOCC1CC1 |
| Canonical SMILES | CNCCOCC1CC1 |
Introduction
Structural Characteristics and Identification
Molecular Identity and Representation
2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is characterized by its distinct chemical structure featuring a cyclopropylmethoxy group connected to an N-methylated ethanamine segment. The compound has a molecular formula of C7H15NO with a molecular weight of 129.2 g/mol . This relatively small molecule contains significant functional diversity, including an ether linkage and a secondary amine group.
The compound can be represented through various notations that encode its structural information. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CNCCOCC1CC1, which describes its atomic connectivity in a linear format . For more comprehensive structural representation, the InChI (International Chemical Identifier) notation is InChI=1S/C7H15NO/c1-8-4-5-9-6-7-2-3-7/h7-8H,2-6H2,1H3, with a corresponding InChIKey of WQOCFOHQTOIOHF-UHFFFAOYSA-N . These standardized identifiers enable accurate database searches and structural comparisons across chemical repositories.
Structural Features and Functional Groups
The structure of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine can be divided into three key components:
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A cyclopropyl ring (three-membered carbon ring), which introduces ring strain and unique spatial orientation
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A methoxy linkage that connects the cyclopropyl ring to the ethyl segment
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An N-methylated amine group at the terminal position of the ethyl chain
This arrangement creates a molecule with interesting conformational properties due to the presence of the strained cyclopropyl ring. The ether oxygen provides hydrogen bond acceptor capabilities, while the secondary amine can function as both a hydrogen bond donor and acceptor, making this compound potentially valuable in various applications requiring specific molecular recognition properties.
Physical and Chemical Properties
Predicted Physical Properties
One of the notable physical properties documented for this compound is its predicted collision cross-section (CCS) values. Collision cross-section measurements provide valuable information about the three-dimensional shape and size of molecules, which is particularly important for analytical applications. The predicted CCS values for various adducts of this compound are presented in Table 1 .
Collision Cross-Section Data
Table 1: Predicted Collision Cross-Section Values for 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 130.12265 | 126.6 |
| [M+Na]+ | 152.10459 | 137.8 |
| [M+NH4]+ | 147.14919 | 135.7 |
| [M+K]+ | 168.07853 | 133.4 |
| [M-H]- | 128.10809 | 135.1 |
| [M+Na-2H]- | 150.09004 | 134.6 |
| [M]+ | 129.11482 | 131.5 |
| [M]- | 129.11592 | 131.5 |
These predicted CCS values are particularly valuable for mass spectrometry-based identification and characterization of this compound, especially in complex mixtures or biological samples. The data indicates that the sodium adduct [M+Na]+ has the largest collision cross-section (137.8 Ų), suggesting an extended conformation when coordinated with sodium ions .
Chemical Reactivity and Synthetic Considerations
Functional Group Reactivity
The chemical reactivity of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is largely determined by its two main functional groups: the ether linkage and the secondary amine. The secondary amine (N-methyl) group can participate in typical amine reactions including:
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Nucleophilic substitution reactions
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Acylation to form amides
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Alkylation to form tertiary amines
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Reductive amination with carbonyl compounds
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Coordination with metal centers through the nitrogen lone pair
The ether linkage is relatively stable under mild conditions but may undergo cleavage under strongly acidic conditions or with specific reagents like boron tribromide. The cyclopropyl ring introduces additional reactivity due to its ring strain, making it potentially susceptible to ring-opening reactions under certain conditions.
Analytical Characterization
Mass Spectrometry
Mass spectrometry provides valuable information for the identification and characterization of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine. The theoretical monoisotopic mass of this compound (C7H15NO) is 129.11482 Da, with an expected [M+H]+ ion at m/z 130.12265 . As shown in Table 1, various adducts can be formed during mass spectrometric analysis, including sodium adducts [M+Na]+ (m/z 152.10459) and potassium adducts [M+K]+ (m/z 168.07853), which can aid in confirming the identity of this compound in complex mixtures .
Related Compounds and Structural Analogs
Non-methylated Analog
2-(Cyclopropylmethoxy)ethan-1-amine, the non-methylated analog of the title compound, represents a closely related structure that differs only in the absence of the N-methyl group . This primary amine has been documented with CAS number 883524-77-4 and could potentially serve as a precursor in the synthesis of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine through N-methylation reactions .
Compounds with Similar Structural Features
Several compounds containing the cyclopropylmethoxy group have been documented in pharmaceutical research, suggesting potential applications for structures containing this moiety. For example, RS 17053 (1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methyl-2-propanamine) is a more complex molecule that incorporates the cyclopropylmethoxy group within a larger framework . This compound has been studied in relation to indole chemistry, highlighting the potential relevance of cyclopropylmethoxy-containing structures in medicinal chemistry .
Additionally, [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine represents another related structure that combines a cyclopropylmethoxy group with an aromatic framework, further demonstrating the versatility of this structural motif in chemical design.
Structural Comparison with Other Ethanamine Derivatives
Ethanamine, N-methyl- (methylethylamine) represents a simpler structural analog lacking the cyclopropylmethoxy group . With a molecular formula of C3H9N and a molecular weight of 59.1103 Da, this compound has a documented boiling point of approximately 308-310 K (35-37°C) . This data provides insight into how the addition of the cyclopropylmethoxy group might influence the physicochemical properties of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine, likely increasing its boiling point and decreasing its volatility due to the additional molecular weight and potential for hydrogen bonding.
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